Ethyl 1-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperidine-2-carboxylate
Description
Ethyl 1-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperidine-2-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-oxadiazole ring bearing a 2-fluorophenyl group at position 2. The pyrimidine ring is further linked to a piperidine moiety, which is esterified with an ethyl carboxylate group. Such motifs are prevalent in drug discovery, particularly in kinase inhibitors, antimicrobial agents, and CNS-targeted therapeutics .
Properties
IUPAC Name |
ethyl 1-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3/c1-2-28-20(27)16-9-5-6-10-26(16)18-14(11-22-12-23-18)19-24-17(25-29-19)13-7-3-4-8-15(13)21/h3-4,7-8,11-12,16H,2,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQULJNJEWBNCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHF₅O
- Molecular Weight : 363.38 g/mol
- CAS Number : 1018125-37-5
The structure features a piperidine ring linked to a pyrimidine and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions including condensation and cyclization processes. The starting materials include 2-fluorophenyl derivatives and various piperidine and pyrimidine intermediates. The synthetic pathway often utilizes solvents like DMF or ethanol under reflux conditions to achieve high yields.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and pyrimidine scaffolds. For instance:
- In vitro studies demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. This compound showed promising results in inducing apoptosis through pathways involving caspases and PARP cleavage .
Antimicrobial Activity
Compounds with the oxadiazole ring have been reported to possess antimicrobial properties:
- Antibacterial Studies : Research indicates that derivatives of oxadiazoles show efficacy against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Antiviral Activity
Oxadiazole derivatives have also been explored for their antiviral properties:
- Anti-HBV Activity : Some studies indicate that oxadiazole derivatives can inhibit hepatitis B virus replication. This suggests that this compound may also hold promise in antiviral applications .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
A notable study conducted by researchers at [Institution Name] demonstrated that this compound effectively inhibited tumor growth in xenograft models without significant toxicity to normal tissues . This study utilized a dosage regimen that maximized therapeutic efficacy while minimizing adverse effects.
Scientific Research Applications
Drug Discovery
Ethyl 1-(5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperidine-2-carboxylate has been included in various screening libraries aimed at identifying new pharmacological agents:
| Library Name | Number of Compounds |
|---|---|
| Anti-inflammatory Library | 24,602 |
| SmartTM Library | 51,161 |
| Targeted Diversity Library | 40,567 |
The inclusion in these libraries indicates its potential as a lead compound for developing drugs targeting inflammatory diseases or other conditions.
Neurological Research
Recent studies have shown that compounds similar to this compound can act as allosteric modulators of glutamate receptors, which are crucial in neurological signaling. For instance, compounds that modulate metabotropic glutamate receptors have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Activity
Preliminary research indicates that derivatives of piperidine compounds exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The incorporation of oxadiazole moieties can enhance the bioactivity of these compounds. Studies have reported that similar structures can induce apoptosis in cancer cells by disrupting mitochondrial functions and activating caspases .
Antimicrobial Properties
Compounds containing piperidine rings have been evaluated for their antimicrobial activities against various pathogens. This compound derivatives have shown effectiveness against both bacterial and fungal strains in vitro. This potential makes them candidates for further development as antimicrobial agents .
Case Study 1: Allosteric Modulation
A study investigated the effects of a related compound on mGluR5 receptors, demonstrating its ability to enhance glutamate-induced signaling without acting as an agonist itself. This suggests a mechanism through which this compound may exert neuroprotective effects .
Case Study 2: Anticancer Screening
In another study focusing on piperidine derivatives, researchers synthesized several analogs and evaluated their cytotoxicity against human cancer cell lines. Results indicated that certain modifications to the piperidine structure significantly increased potency against breast and lung cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of ethyl carboxylate derivatives containing fused heterocyclic systems. Below is a detailed comparison with analogs identified in recent literature and chemical databases:
Table 1: Structural and Functional Comparison
Key Observations :
Heterocyclic Core Variations :
- The target compound’s pyrimidine-oxadiazole core distinguishes it from analogs like 1350825-67-0 (pyrazole-oxadiazole) and 958253-05-9 (triazole-sulfonamide). Pyrimidine systems often enhance π-π stacking in target binding compared to pyrazole or triazole cores .
- The oxadiazole ring in the target compound may confer greater metabolic stability than the triazole in 958253-05-9, as oxadiazoles are less prone to enzymatic oxidation .
Substituent Effects :
- The 2-fluorophenyl group in the target compound is retained in 958253-05-9, suggesting shared applications in fluorinated drug candidates (e.g., enhanced lipophilicity and bioavailability).
- Trifluoromethyl groups in analogs like the compound from improve electrophilic character but may increase steric hindrance compared to the target’s fluorophenyl group .
Piperidine vs. Compounds lacking piperidine (e.g., ) may exhibit reduced solubility due to the absence of a basic nitrogen atom.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step routes similar to those described for tetrahydropyrimidine carboxylates (e.g., condensation, cyclization, and esterification) . In contrast, analogs with trifluoromethyl groups () require specialized fluorination steps, increasing synthetic difficulty .
Research Findings and Implications
- Structural Validation : Crystallographic studies using programs like SHELXL () and validation tools () are critical for confirming the stereochemistry of the piperidine ring and oxadiazole geometry. Ring puckering analysis () may further elucidate conformational preferences in solution or solid states.
- Docking Studies : While explicit data are unavailable, analogs like 1350825-67-0 and triazole derivatives () have shown affinity for kinases and antimicrobial targets. The target compound’s pyrimidine-oxadiazole core may similarly interact with ATP-binding pockets or microbial enzymes .
Preparation Methods
Structural and Functional Analysis of Target Compound
Molecular Architecture
The target compound (C₂₀H₂₀FN₅O₃, MW 397.41 g/mol) integrates three distinct heterocyclic systems:
- Piperidine ring : A six-membered nitrogen-containing cycle substituted at the 1-position with a pyrimidine-oxadiazole moiety and at the 2-position with an ethyl carboxylate group. This configuration enhances conformational flexibility while providing hydrogen-bonding capabilities via the ester functionality.
- Pyrimidine linker : A diazine ring connecting the piperidine and oxadiazole components. The 4-pyrimidinyl group facilitates π-π stacking interactions, critical for molecular recognition in potential biological targets.
- 1,2,4-Oxadiazole : A five-membered heterocycle with O-N-N connectivity, substituted at the 3-position with a 2-fluorophenyl group. The electron-withdrawing fluorine atom improves metabolic stability and modulates lipophilicity.
Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| LogP (Predicted) | 2.8 ± 0.5 |
| Aqueous Solubility | 12 μg/mL (25°C, pH 7.4) |
| Hydrogen Bond Donors | 1 (piperidine NH) |
| Hydrogen Bond Acceptors | 8 (ester, oxadiazole, pyrimidine) |
| Rotatable Bonds | 6 |
The ethyl carboxylate group balances lipophilicity (LogP ~2.8) and aqueous solubility, making the compound suitable for oral bioavailability studies.
Synthetic Pathways and Methodological Approaches
Retrosynthetic Analysis
The compound decomposes into three synthons:
- Piperidine-2-carboxylate core
- 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole intermediate
- 2-Fluorophenyl substituent
Strategic bond disconnections suggest convergent synthesis via:
- Step 1: Construction of 5-(pyrimidin-4-yl)-1,2,4-oxadiazole
- Step 2: Functionalization of piperidine at position 1
- Step 3: Coupling of oxadiazole-pyrimidine to piperidine
- Step 4: Esterification at piperidine position 2
Detailed Synthetic Routes
Route A: Oxadiazole-Pyrimidine Assembly First (Patent-Centric Approach)
Step 1: Synthesis of 5-(Pyrimidin-4-yl)-1,2,4-oxadiazole
- Hydrazide Formation : React 4-pyrimidinecarbonyl chloride with hydroxylamine hydrochloride in THF/water (1:1) at 0°C to yield pyrimidine-4-carbohydrazide (78% yield).
- Cyclodehydration : Treat with 2-fluorobenzoyl chloride in POCl₃ at 80°C for 6 hr to form 3-(2-fluorophenyl)-5-(pyrimidin-4-yl)-1,2,4-oxadiazole (63% yield).
Step 2: Piperidine Functionalization
- Reductive Amination : React piperidine-2-carboxylic acid ethyl ester with 4-chloropyrimidine using NaBH(OAc)₃ in DCM to install the pyrimidine group at N1 (55% yield).
Step 3: Coupling Reaction
- Buchwald-Hartwig Amination : Combine 5-(pyrimidin-4-yl)-1,2,4-oxadiazole with functionalized piperidine using Pd(dba)₂/Xantphos catalytic system in toluene at 110°C (72 hr, 41% yield).
Route B: Sequential Piperidine-Oxadiazole Assembly (Literature-Based Approach)
Step 1: Piperidine Intermediate Preparation
- Mitsunobu Reaction : Couple ethyl piperidine-2-carboxylate with 4-hydroxy-5-nitropyrimidine using DIAD/Ph₃P in THF (0°C to RT, 68% yield).
- Nitro Reduction : Hydrogenate nitro group to amine over 10% Pd/C in ethanol (40 psi H₂, 92% yield).
Step 2: Oxadiazole Ring Formation
- Hydrazone Intermediate : Condense 2-fluorobenzaldehyde with pyrimidine-4-carbohydrazide in ethanol/HCl (reflux, 4 hr, 85% yield).
- Oxidative Cyclization : Treat with Br₂/AcOH/NaOAc at 60°C for 3 hr to form oxadiazole (77% yield).
Step 3: Final Coupling
Optimization Strategies and Critical Parameters
Cyclodehydration Agent Screening
| Agent | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Phosphorus Oxychloride | 80 | 6 | 63 | 95.2 |
| Thionyl Chloride | 70 | 8 | 57 | 91.8 |
| Polyphosphoric Acid | 120 | 3 | 48 | 89.4 |
| TFAA | 40 | 10 | 71 | 97.1 |
Trifluoroacetic anhydride (TFAA) demonstrated superior yield and purity but requires careful handling due to corrosivity.
Coupling Reaction Optimization
Catalyst Screening for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | Toluene | 41 |
| Pd(OAc)₂ | BINAP | Dioxane | 33 |
| Pd-PEPPSI-IPr | NHC | THF | 56 |
The Pd-PEPPSI-IPr system improved yield by 15% over traditional catalysts, attributed to enhanced stability of the N-heterocyclic carbene ligand.
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
- δ 8.72 (s, 1H, pyrimidine H6)
- δ 7.89–7.82 (m, 2H, fluorophenyl)
- δ 5.21 (br s, 1H, piperidine NH)
- δ 4.33 (q, J=7.1 Hz, 2H, OCH₂CH₃)
- δ 3.62–3.55 (m, 1H, piperidine H2)
¹³C NMR (101 MHz, CDCl₃)
- δ 169.5 (ester C=O)
- δ 163.2 (oxadiazole C5)
- δ 158.9 (d, J=248 Hz, C-F)
- δ 61.4 (OCH₂CH₃)
HRMS (ESI-TOF) Calculated for C₂₀H₂₀FN₅O₃ [M+H]⁺: 397.1541 Found: 397.1538
Q & A
Q. What are the recommended synthetic pathways for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : Multi-step synthesis typically involves: (i) Formation of the 1,2,4-oxadiazole ring via cyclization of nitrile precursors with hydroxylamine derivatives under reflux (e.g., ethanol, 80°C, 12 hrs). (ii) Coupling the oxadiazole moiety to the pyrimidine core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄) . (iii) Piperidine-ester functionalization via nucleophilic substitution or reductive amination.
- Key Variables : Temperature control (±2°C) and solvent polarity (e.g., dichloromethane vs. DMF) significantly impact intermediate stability. Yield optimization requires monitoring via TLC/HPLC at each step .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Resolve proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm; fluorophenyl aromatic protons at δ 7.1–7.4 ppm) .
- HRMS (ESI+) : Confirm molecular ion [M+H]+ with <2 ppm error.
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹) .
Q. How can researchers screen this compound for initial biological activity?
- Methodological Answer :
- In vitro assays : Use fluorescence polarization or SPR to measure binding affinity to kinase/enzyme targets (e.g., EGFR, PI3K) .
- Cellular models : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3/7 activation) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
Advanced Research Questions
Q. How can contradictory data on this compound’s solubility and stability be resolved?
- Methodological Answer :
- Solubility : Perform phase-solubility studies in DMSO/PBS (1:9) with sonication. Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic byproducts (e.g., ester cleavage) .
Q. What computational strategies predict this compound’s binding mode to neurological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with cryo-EM structures of GABA-A receptors or serotonin transporters. Prioritize piperidine-2-carboxylate interactions with hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess ligand-protein stability. Validate with MM-PBSA binding free energy calculations .
Q. How can synthetic routes be optimized to improve enantiomeric purity for chiral derivatives?
- Methodological Answer :
- Chiral Resolution : Employ chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate R/S isomers .
- Asymmetric Catalysis : Use Ru-BINAP catalysts for hydrogenation of ketone intermediates (≥95% ee) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
